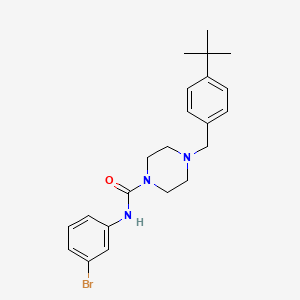
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives often involves standard organic synthesis methods, where the structural confirmation is achieved through techniques like elemental analysis, NMR spectroscopy, and LC/MS. A study detailed the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, highlighting the importance of the NHCO cyclic fragment for activity manifestation, though the focus was on anticonvulsant activity. This synthesis route might share similarities with the compound of interest due to the quinazoline backbone commonality (Wassim El Kayal et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, typically conducted through NMR, IR, and mass spectrometry, plays a critical role in confirming the synthesized compounds' structure. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides studies demonstrated how structural determinations are pivotal in understanding the compound's framework and potential interactions, which could be analogous to analyzing the targeted compound's structure (S. Kovalenko et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives' chemical properties, including reactivity towards various agents, are essential for understanding their functional applications. A study on the synthesis and reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines, for instance, could provide insights into similar reactivities for the compound , particularly in terms of potential biological activities mediated by specific receptors (A. Kornicka et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for compound formulation and application. While specific studies on N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methylacetamide might not be readily available, general trends in quinazoline derivatives' physical properties can offer valuable predictions and guidance for handling and application considerations.
Chemical Properties Analysis
Chemical properties, including pH stability, reactivity with other chemical entities, and degradation pathways, inform on the compound's stability and storage conditions. Research on quinazoline derivatives like the development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, which targets tumor cells through thymidylate synthase inhibition, exemplifies the intricate balance between chemical properties and therapeutic potential (A. Tochowicz et al., 2013).
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-17(10-6-7-24(22,23)9-10)13(19)8-18-14(20)11-4-2-3-5-12(11)16-15(18)21/h2-5,10H,6-9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFEHBPLUMBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)

![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4719968.png)

![ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4719976.png)
![isopropyl 2-{[2-cyano-3-(3,4,5-trimethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4719977.png)
![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4719981.png)
![4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4719990.png)